molecular formula C17H24N2O3 B5482829 ETHYL 4-{[2-(3-METHYLPIPERIDINO)ACETYL]AMINO}BENZOATE

ETHYL 4-{[2-(3-METHYLPIPERIDINO)ACETYL]AMINO}BENZOATE

Cat. No.: B5482829
M. Wt: 304.4 g/mol
InChI Key: FUPHKWISZAZQMD-UHFFFAOYSA-N
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Description

ETHYL 4-{[2-(3-METHYLPIPERIDINO)ACETYL]AMINO}BENZOATE is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[2-(3-METHYLPIPERIDINO)ACETYL]AMINO}BENZOATE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments (temperature, pressure) would be essential to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[2-(3-METHYLPIPERIDINO)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ETHYL 4-{[2-(3-METHYLPIPERIDINO)ACETYL]AMINO}BENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{[2-(3-METHYLPIPERIDINO)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{[2-(3-METHYLPIPERIDINO)ACETYL]AMINO}BENZOATE is unique due to its combined structure of a piperidine ring and a benzoate ester, which imparts specific chemical and biological properties not found in simpler analogs .

Properties

IUPAC Name

ethyl 4-[[2-(3-methylpiperidin-1-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-3-22-17(21)14-6-8-15(9-7-14)18-16(20)12-19-10-4-5-13(2)11-19/h6-9,13H,3-5,10-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPHKWISZAZQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCCC(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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